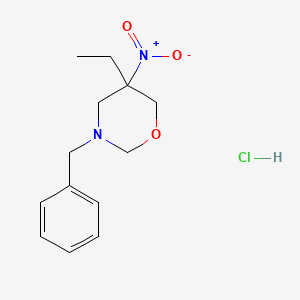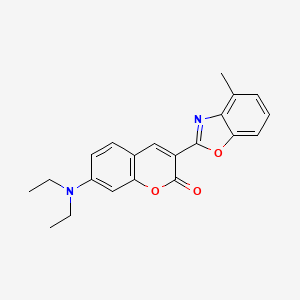
5-Chloro-2-hydroxy-3-methylbenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-hydroxy-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H6ClO2. It is a derivative of benzoyl chloride, characterized by the presence of a chlorine atom at the 5th position, a hydroxyl group at the 2nd position, and a methyl group at the 3rd position on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-3-methylbenzoyl chloride typically involves the chlorination of 5-Chloro-2-hydroxy-3-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually include refluxing the mixture under anhydrous conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants to optimize yield and purity.
化学反応の分析
Types of Reactions
5-Chloro-2-hydroxy-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed to form 5-Chloro-2-hydroxy-3-methylbenzoic acid.
Reduction: Reduction of the acyl chloride group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous bases like sodium hydroxide can be used under mild heating.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
5-Chloro-2-hydroxy-3-methylbenzoic acid: Formed through hydrolysis.
5-Chloro-2-hydroxy-3-methylbenzyl alcohol: Formed through reduction.
科学的研究の応用
5-Chloro-2-hydroxy-3-methylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Chloro-2-hydroxy-3-methylbenzoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site being acylated.
類似化合物との比較
Similar Compounds
5-Chloro-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.
5-Chloro-2-hydroxy-3-methylbenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a benzoyl chloride group.
5-Chloro-2-hydroxy-3-methylbenzaldehyde: Similar structure but with an aldehyde group instead of a benzoyl chloride group.
Uniqueness
5-Chloro-2-hydroxy-3-methylbenzoyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. Its ability to act as an acylating agent makes it valuable in synthetic chemistry and various research applications.
特性
CAS番号 |
501008-52-2 |
|---|---|
分子式 |
C8H6Cl2O2 |
分子量 |
205.03 g/mol |
IUPAC名 |
5-chloro-2-hydroxy-3-methylbenzoyl chloride |
InChI |
InChI=1S/C8H6Cl2O2/c1-4-2-5(9)3-6(7(4)11)8(10)12/h2-3,11H,1H3 |
InChIキー |
JEYHYDJNXNVYAK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962826.png)








![(2S)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13962887.png)
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone](/img/structure/B13962892.png)
![2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide](/img/structure/B13962893.png)
